(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
Description
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid (CAS: 878683-87-5) is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a methyl group at position 3 and an amino-linked acetic acid moiety at position 5. Its molecular formula is C₈H₉N₅O₂, with a molecular weight of 207.19 g/mol . The compound is structurally characterized by:
- A fused [1,2,4]triazolo[4,3-b]pyridazine ring system, which confers rigidity and aromaticity.
- A methyl group at position 3, enhancing lipophilicity and influencing electronic properties.
- An acetic acid side chain at position 6, enabling hydrogen bonding and solubility in polar solvents.
This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in targeting enzymes or receptors where the triazolo-pyridazine scaffold plays a critical role in binding interactions .
Properties
IUPAC Name |
2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-10-11-7-3-2-6(12-13(5)7)9-4-8(14)15/h2-3H,4H2,1H3,(H,9,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPHDKAKVLGDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid typically involves multiple steps, starting with the formation of the triazolopyridazine core[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo [4,3-b - Google Patents](https://patents.google.com/patent/CN113181186A/en). One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. The reaction conditions may vary depending on the specific starting materials and desired yield[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs of the original compound[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. These products may exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Biology: : It may serve as a tool for studying biological processes and pathways[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Medicine: : The compound has potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Industry: : It can be utilized in the development of new materials and chemical processes[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Mechanism of Action
The mechanism by which (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid with analogous derivatives, highlighting structural variations, physicochemical properties, and functional implications:
Key Findings from Comparative Analysis :
Substituent Effects on Solubility :
- The acetic acid moiety in the target compound provides superior aqueous solubility (polar interactions) compared to sulfonyl or thioether derivatives, which are more lipophilic .
- The acetamide analog (C₁₄H₁₃N₅OS) exhibits lower solubility (11.2 µg/mL at pH 7.4) due to reduced hydrogen-bonding capacity .
Impact of Alkyl Groups :
- Methyl and ethyl groups at position 3 moderately enhance lipophilicity, while the bulkier isopropyl group significantly increases membrane permeability, making it suitable for CNS-targeted applications .
Functional Group Reactivity: The amino group in the target compound allows for facile derivatization (e.g., coupling with carbonyl reagents), whereas sulfonyl or thioether groups limit such modifications .
Biological Activity: Thioether derivatives (e.g., [(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid) show enhanced inhibitory activity against kinases due to sulfur’s role in covalent binding .
Biological Activity
The compound (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid is a nitrogen-containing heterocyclic compound that has gained attention for its potential biological activities. This article reviews the available data on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H14N6O2
- SMILES Notation : CC1=NN2C(=NN=C2C(C(=O)O)C(C)C)C=C1
The compound features a triazole ring fused to a pyridazine structure, which is known to influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridazines exhibit significant antimicrobial properties. For instance, compounds related to this structure have been tested against various strains of bacteria and fungi. A study found that certain triazole derivatives showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to values significantly lower than standard antibiotics like rifampicin .
Anticancer Properties
Triazolo-pyridazine derivatives have also been investigated for their anticancer potential. The compound has been associated with the inhibition of specific kinases involved in cancer cell proliferation. For example, structure-activity relationship (SAR) studies on similar compounds revealed that modifications to the triazole and pyridazine moieties could enhance their efficacy against cancer cell lines such as HeLa and L363 .
In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells by disrupting cell cycle progression through kinase inhibition .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Kinases : Similar compounds have shown to inhibit Polo-like kinase 1 (Plk1), leading to mitotic arrest and apoptosis in cancer cells .
- Antioxidant Activity : Some derivatives have been noted for their antioxidant capabilities, which can contribute to their protective effects against oxidative stress in cells .
Case Studies
Several studies have focused on the biological evaluation of triazolo-pyridazine analogs:
- Antitubercular Activity : A series of synthesized triazolethiones were screened against Mycobacterium tuberculosis. The most active compound showed an MIC value significantly lower than conventional treatments, highlighting the potential for developing new antitubercular agents .
- Anticancer Studies : In a comprehensive study examining the anticancer effects of modified triazolo-pyridazines, one compound demonstrated a GI50 value of 4.1 µM against Plk1, indicating strong potential as an anticancer therapeutic .
Data Table: Biological Activities Summary
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | 6-hydrazineyl-triazolo-pyridazine + acetyl acetone, 80°C, 12h | 65–70 | 95% |
| Acetic Acid Conjugation | Chloroacetic acid, K₂CO₃, DMF, 60°C, 6h | 50–55 | 90% |
Basic: What analytical techniques are critical for characterizing structural purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 3, acetic acid linkage at position 6). Chemical shifts for triazolo protons typically appear at δ 8.2–9.0 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₉H₁₀N₆O₂: 235.08) .
- X-ray Crystallography : Resolve ambiguous regiochemistry in the triazolo-pyridazine ring .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
Methodological Answer:
- Functional Group Variation : Modify the methyl group (position 3) to bulkier alkyl/aryl groups to assess steric effects on target binding .
- Bioisosteric Replacement : Replace the acetic acid group with sulfonamide or phosphonate groups to enhance solubility or metabolic stability .
- In Silico Screening : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs .
Q. Table 2: SAR Parameters for Analog Design
| Modification Site | Objective | Assay Model |
|---|---|---|
| Position 3 (Methyl) | Enhance target affinity | Kinase inhibition assay |
| Position 6 (Acetic Acid) | Improve solubility | LogP measurement |
Advanced: How to resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-Response Validation : Repeat assays with ≥3 biological replicates and apply statistical tools (e.g., ANOVA) to identify outliers .
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out nonspecific binding .
Advanced: What computational strategies predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Prepare the protein (PDB ID: 4UB) by removing water/ligands in Discovery Studio. Dock the compound using AutoDock Vina with Lamarckian GA parameters .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Free Energy Calculations : Use MM-PBSA to estimate ΔGbinding and validate hotspot residues .
Advanced: How to address poor aqueous solubility during formulation for in vivo studies?
Methodological Answer:
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size: 100–150 nm) via solvent evaporation .
- Co-Solvent Systems : Use 10% DMSO + 5% Tween-80 in saline for intraperitoneal administration .
Advanced: What reaction mechanisms explain byproduct formation during synthesis?
Methodological Answer:
- Intermediate Analysis : Use LC-MS to identify side products (e.g., diacetylated derivatives from excess acetyl acetone) .
- Kinetic Control : Lower reaction temperature (50°C) to suppress aldol condensation byproducts .
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ to minimize dehalogenation side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
